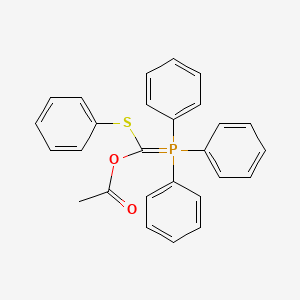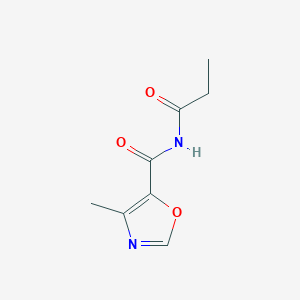![molecular formula C30H56O13 B15211481 (2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid](/img/structure/B15211481.png)
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oleic acid compound with (2R,3R,4S,5S,6R)-2-(((2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol(1:x) is a complex organic molecule. This compound is notable for its intricate structure, which includes multiple hydroxyl groups and a tetrahydrofuran ring. It is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the esterification of oleic acid with a sugar derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and are conducted under reflux to ensure complete reaction. The process may also involve purification steps like recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound in large quantities.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester linkage can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential role in cellular processes due to its structural similarity to biologically relevant molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with cellular membranes and enzymes. The hydroxyl groups and ester linkage allow it to participate in hydrogen bonding and other interactions, influencing membrane fluidity and enzyme activity. The molecular targets include various enzymes involved in lipid metabolism and signaling pathways.
類似化合物との比較
Similar Compounds
- Linoleic acid compound with similar sugar derivatives
- Palmitic acid compound with similar sugar derivatives
Uniqueness
This compound is unique due to its specific combination of oleic acid and the sugar derivative, which imparts distinct physical and chemical properties. Its structural complexity allows for a wide range of interactions and applications that are not observed with simpler fatty acid derivatives.
特性
分子式 |
C30H56O13 |
|---|---|
分子量 |
624.8 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h9-10H,2-8,11-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2/b10-9-;/t;4-,5-,6-,7-,8+,9-,10+,11-,12-/m.1/s1 |
InChIキー |
YJQFDFOGDYLKMA-BXBVKRFWSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


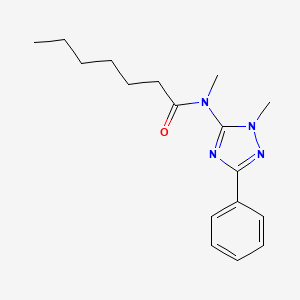
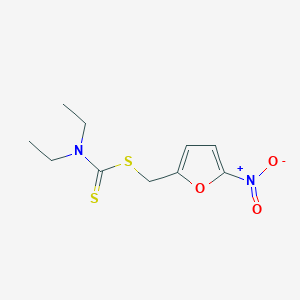

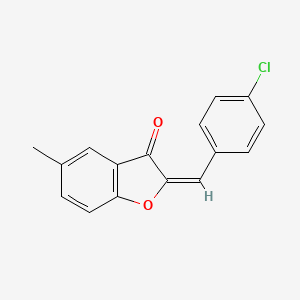
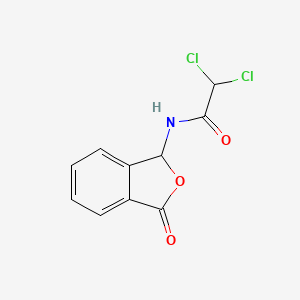
![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)

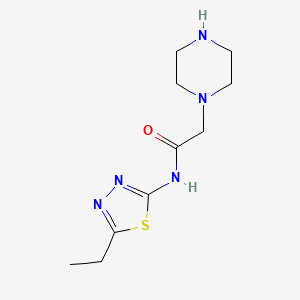
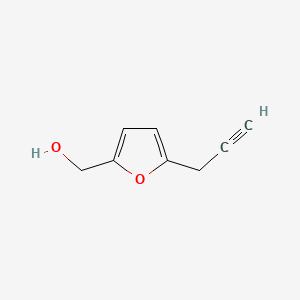
![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)
